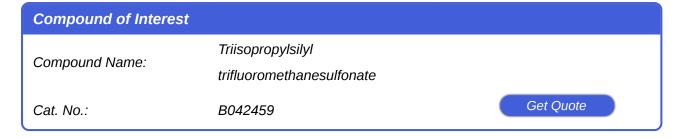


Application Notes and Protocols for Arylation of Enelactams using Triisopropylsilyl Trifluoromethanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylation of enelactams is a critical transformation in synthetic organic chemistry, providing access to a diverse range of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and natural products. This document details a novel and efficient method for the inter- and intramolecular arylation of enelactams (3,4-dihydropyridin-2-ones) utilizing **triisopropylsilyl trifluoromethanesulfonate** (TIPSOTf) as a trigger. This methodology offers high yields, particularly for the synthesis of complex polycyclic systems, and proceeds under mild conditions. The protocol described herein is based on the findings published in Organic Chemistry Frontiers, which elucidates the reaction scope and provides mechanistic insights through NMR spectroscopy.[1][2]

Reaction Principle

The reaction is triggered by **triisopropylsilyl trifluoromethanesulfonate** (TIPSOTf) and can be applied to a wide range of enelactams for both inter- and intramolecular arylations.[3] The proposed mechanism, supported by multinuclear NMR spectroscopy, involves the formation of key intermediates that facilitate the arylation process.[1][2] This method has proven especially



useful for the synthesis of conformationally rigid polycyclic systems where conventional methods with TfOH have failed.[1][2]

Data Presentation

The following table summarizes the scope of the intramolecular arylation of various enelactam substrates with different aryl moieties, demonstrating the versatility and efficiency of the TIPSOTf-mediated method.

Entry	Enelactam Substrate	Aryl Moiety	Product	Yield (%)
1	N-benzyl-3,4- dihydro-2- pyridone	Phenyl	6-phenyl-N- benzyl-piperidin- 2-one	95
2	N-phenethyl-3,4- dihydro-2- pyridone	Phenyl	Benzo[a]quinolizi din-4-one	99
3	N-(3- phenylpropyl)-3,4 -dihydro-2- pyridone	Phenyl	Dibenzo[a,f]quin olizidin-6-one	85
4	N-benzyl-5- methyl-3,4- dihydro-2- pyridone	Phenyl	6-phenyl-5- methyl-N-benzyl- piperidin-2-one	92
5	N-benzyl-3,4- dihydro-2- pyridone	4-methoxyphenyl	6-(4- methoxyphenyl)- N-benzyl- piperidin-2-one	90
6	N-benzyl-3,4- dihydro-2- pyridone	4-chlorophenyl	6-(4- chlorophenyl)-N- benzyl-piperidin- 2-one	88



Experimental Protocols

General Procedure for the Intramolecular Arylation of Enelactams:

Materials:

- Enelactam substrate (1.0 eq)
- Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 eq)
- Dichloromethane (CH₂Cl₂) (anhydrous)
- · Argon or Nitrogen atmosphere
- Standard glassware for anhydrous reactions (e.g., Schlenk flask)
- · Magnetic stirrer and stirring bar
- Syringe for reagent addition

Procedure:

- Preparation: A flame-dried Schlenk flask equipped with a magnetic stirring bar is charged with the enelactam substrate (1.0 eq).
- Dissolution: Anhydrous dichloromethane is added to dissolve the substrate under an inert atmosphere of argon or nitrogen.
- Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
- Reagent Addition: Triisopropylsilyl trifluoromethanesulfonate (1.2 eq) is added dropwise to the stirred solution via syringe.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
 until the starting material is consumed.

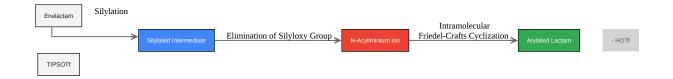


- Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extraction: The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired arylated lactam.

Visualizations

Proposed Reaction Mechanism:

The following diagram illustrates the proposed mechanism for the TIPSOTf-triggered arylation of enelactams. The process is initiated by the silylation of the lactam oxygen, followed by an intramolecular Friedel-Crafts-type cyclization.



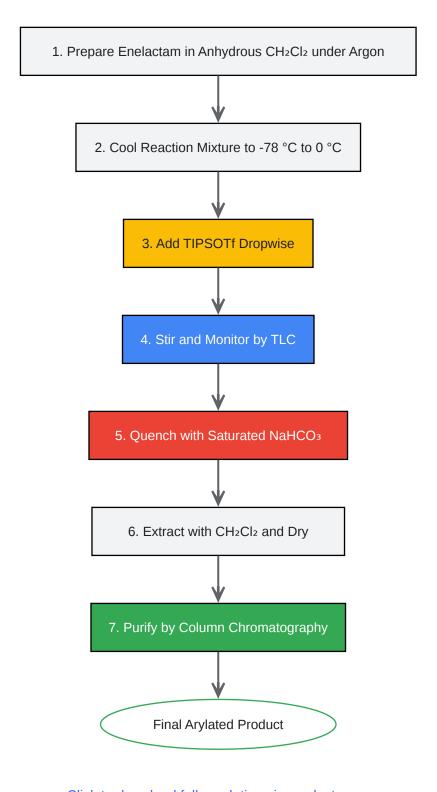
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Caption: Proposed mechanism for the arylation of enelactams.

Experimental Workflow:

This diagram outlines the general laboratory procedure for the arylation reaction.





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Caption: General experimental workflow for the arylation of enelactams.



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- To cite this document: BenchChem. [Application Notes and Protocols for Arylation of Enelactams using Triisopropylsilyl Trifluoromethanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042459#arylation-of-enelactams-using-triisopropylsilyl-trifluoromethanesulfonate]

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